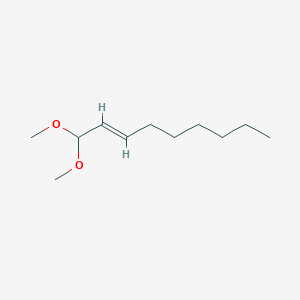

(E)-1,1-dimethoxynon-2-ene

Descripción

(E)-1,1-Dimethoxynon-2-ene is an α,β-unsaturated ether characterized by a non-2-ene backbone with two methoxy (-OCH₃) groups at the C1 position and an E (trans) configuration at the double bond. Its molecular formula is C₁₁H₂₂O₂, with a molecular weight of 186.29 g/mol. This compound belongs to the class of vicinal diethers, where the alkene moiety is conjugated with electron-donating methoxy groups, influencing its electronic properties and reactivity.

Propiedades

Número CAS |

18287-01-9 |

|---|---|

Fórmula molecular |

C11H22O2 |

Peso molecular |

186.29 g/mol |

Nombre IUPAC |

(E)-1,1-dimethoxynon-2-ene |

InChI |

InChI=1S/C11H22O2/c1-4-5-6-7-8-9-10-11(12-2)13-3/h9-11H,4-8H2,1-3H3/b10-9+ |

Clave InChI |

VKWXFMOLPWWLDR-MDZDMXLPSA-N |

SMILES |

CCCCCCC=CC(OC)OC |

SMILES isomérico |

CCCCCC/C=C/C(OC)OC |

SMILES canónico |

CCCCCCC=CC(OC)OC |

Sinónimos |

(E)-2-Nonenal dimethyl acetal |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Structural Analogues

The most relevant structural analogue identified in the evidence is (2E)-1,1-diethoxyhex-2-ene (CAS: 67746-30-9, FDB000965), which shares the following features with (E)-1,1-dimethoxynon-2-ene :

- Core structure : Both compounds are α,β-unsaturated diethers with an E configuration.

- Functional groups : Each has two alkoxy groups at the C1 position.

Table 1: Structural and Property Comparison

| Property | (E)-1,1-Dimethoxynon-2-ene | (2E)-1,1-Diethoxyhex-2-ene |

|---|---|---|

| Molecular formula | C₁₁H₂₂O₂ | C₈H₁₆O₂ |

| Molecular weight (g/mol) | 186.29 | 144.21 |

| Alkoxy substituents | Methoxy (-OCH₃) | Ethoxy (-OCH₂CH₃) |

| Carbon chain length | 9-carbon (nonene) | 6-carbon (hexene) |

| Geometry | E (trans) | E (trans) |

Impact of Structural Variations

a) Alkoxy Group Substitution

- Methoxy vs. However, ethoxy groups provide stronger electron-donating effects due to increased alkyl chain length, which may stabilize carbocation intermediates in certain reactions .

- Polarity : Methoxy groups lower hydrophobicity slightly compared to ethoxy, leading to marginally higher water solubility.

b) Carbon Chain Length

- The longer nonene chain in (E)-1,1-dimethoxynon-2-ene increases its van der Waals interactions, resulting in a higher boiling point and greater lipophilicity compared to (2E)-1,1-diethoxyhex-2-ene. This property makes the former more suitable for applications requiring lipid membrane permeability (e.g., drug delivery systems).

c) Reactivity Trends

- Electrophilic Additions : The E geometry in both compounds directs regioselectivity during additions (e.g., hydrohalogenation), favoring anti-Markovnikov products.

- Oxidation Stability: The conjugated enol ether system in (E)-1,1-dimethoxynon-2-ene may render it less prone to autoxidation than non-conjugated analogues.

Hypothetical Analogues for Further Study

- (E)-1,1-Dimethoxydec-2-ene (longer chain for studying lipid interactions).

- (Z)-1,1-Dimethoxynon-2-ene (stereoisomer to assess geometry-dependent reactivity).

Research Implications and Gaps

- Synthetic Applications: The ethoxy analogue’s synthesis protocols (e.g., nucleophilic substitution or elimination) could be adapted for (E)-1,1-dimethoxynon-2-ene, though optimization would be required for the longer carbon chain .

- Thermodynamic Data : Experimental studies on melting/boiling points, solubility, and partition coefficients are needed to validate inferred properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.